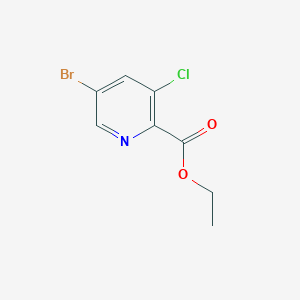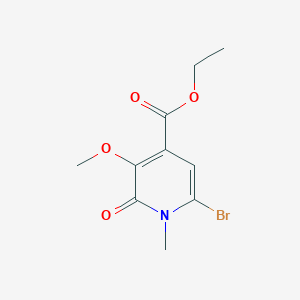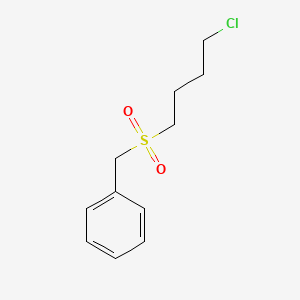
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea is a chemical compound primarily used in laboratory settings. It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a thiourea moiety. This compound is often utilized in various chemical reactions and research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea typically involves the reaction of 4-methoxy-6-methyl-2-pyrimidinylamine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction parameters, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The methoxy and methyl groups on the pyrimidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the pyrimidine ring can also influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: This compound shares a similar pyrimidine ring structure but lacks the thiourea moiety.
4-Methoxy-6-methyl-2-pyrimidinylamine: This compound is a precursor in the synthesis of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea and shares the pyrimidine ring structure.
Uniqueness
This compound is unique due to the presence of both the pyrimidine ring and the thiourea moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93744-72-0 |
|---|---|
Fórmula molecular |
C7H10N4OS |
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
(4-methoxy-6-methylpyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C7H10N4OS/c1-4-3-5(12-2)10-7(9-4)11-6(8)13/h3H,1-2H3,(H3,8,9,10,11,13) |
Clave InChI |
QZKUAGTZVSTUDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=S)N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5,5-dimethyl-7-(pentan-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B8807421.png)


![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8807447.png)
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)




